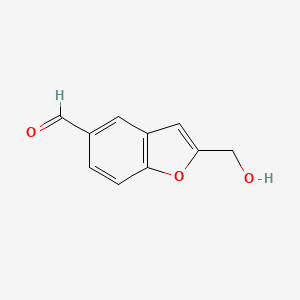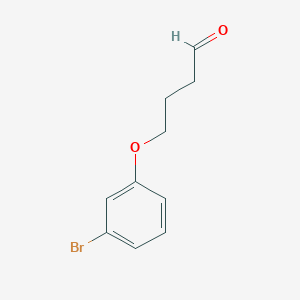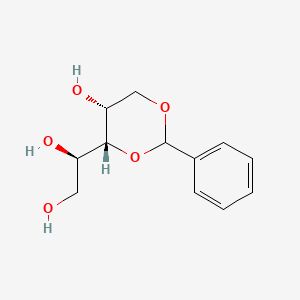
1,3-O-Benzylidene-D-arabitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-O-Benzylidene-D-arabitol is a carbohydrate derivative used primarily in biochemical research. It is a white to pale yellow crystalline compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is notable for its role in the study of carbohydrate chemistry and glycobiology, where it is used to investigate the structure, synthesis, and biological functions of sugars.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-O-Benzylidene-D-arabitol can be synthesized from D-arabinitol and benzaldehyde dimethyl acetal. The reaction typically involves the formation of a benzylidene acetal protecting group, which is a common strategy in carbohydrate chemistry to protect hydroxyl groups during subsequent synthetic steps . The reaction conditions often include the use of an acid catalyst and an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-O-Benzylidene-D-arabitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylidene group can be reduced to yield the free hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to form ethers or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl groups.
Aplicaciones Científicas De Investigación
1,3-O-Benzylidene-D-arabitol has several applications in scientific research:
Medicine: It serves as a model compound in the development of carbohydrate-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3-O-Benzylidene-D-arabitol involves its role as a protecting group in carbohydrate chemistry. By forming a benzylidene acetal, it protects specific hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates.
Comparación Con Compuestos Similares
Similar Compounds
1,3-O-Benzylidene-D-threitol: Similar in structure but derived from D-threitol instead of D-arabinitol.
2,3,4-Tri-O-benzyl-L-fucopyranose: Another benzylidene-protected carbohydrate used in similar applications.
Tri-O-benzyl-D-galactal: Used in carbohydrate synthesis with a benzylidene protecting group.
Uniqueness
1,3-O-Benzylidene-D-arabitol is unique due to its specific configuration and the presence of the benzylidene acetal protecting group. This configuration allows for selective protection and functionalization of hydroxyl groups, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
Propiedades
Número CAS |
80924-06-7 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |
Clave InChI |
IENSYSQTQGXKIV-KKOKHZNYSA-N |
SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
SMILES isomérico |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
| 70831-50-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


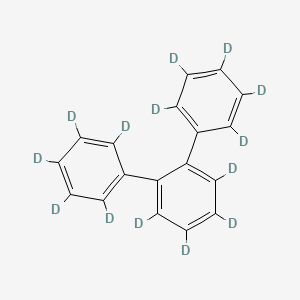





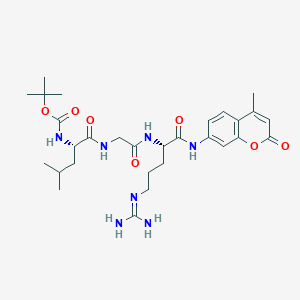
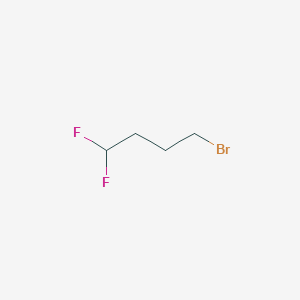
![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)


